Antazoline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antiarrhythmic Properties:

- Atrial Fibrillation Conversion: Studies suggest intravenous antazoline effectively converts recent-onset atrial fibrillation (AF) to sinus rhythm. A randomized controlled trial showed a 72.2% conversion rate with a median time of 16 minutes, demonstrating its potential for rapid cardioversion during AF ablation procedures. [Source: ]

Antiviral Activity:

- Hepatitis B Inhibition: Research indicates antazoline hydrochloride can inhibit Hepatitis B virus (HBV) DNA secretion. It achieves this by blocking the dimerization of the HBV core protein, potentially offering a new therapeutic option for HBV treatment. [Source: ]

Other Potential Applications:

- Cancer Research: Preliminary studies suggest antazoline's antiproliferative and antiangiogenic effects might be relevant in cancer research, but further investigation is needed. [Source: ]

- Neurodegenerative Diseases: Antazoline's potential role in neuroprotection and neuroinflammation modulation is being explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

Antazoline hydrochloride is a first-generation antihistamine primarily utilized for its anticholinergic properties. It is commonly prescribed for the symptomatic treatment of nasal congestion and allergic conjunctivitis. The compound acts as a histamine H1 receptor antagonist, selectively binding to the receptor without activating it, thereby blocking the effects of endogenous histamine. This mechanism leads to temporary relief from symptoms associated with allergic reactions, such as nasal congestion and eye irritation .

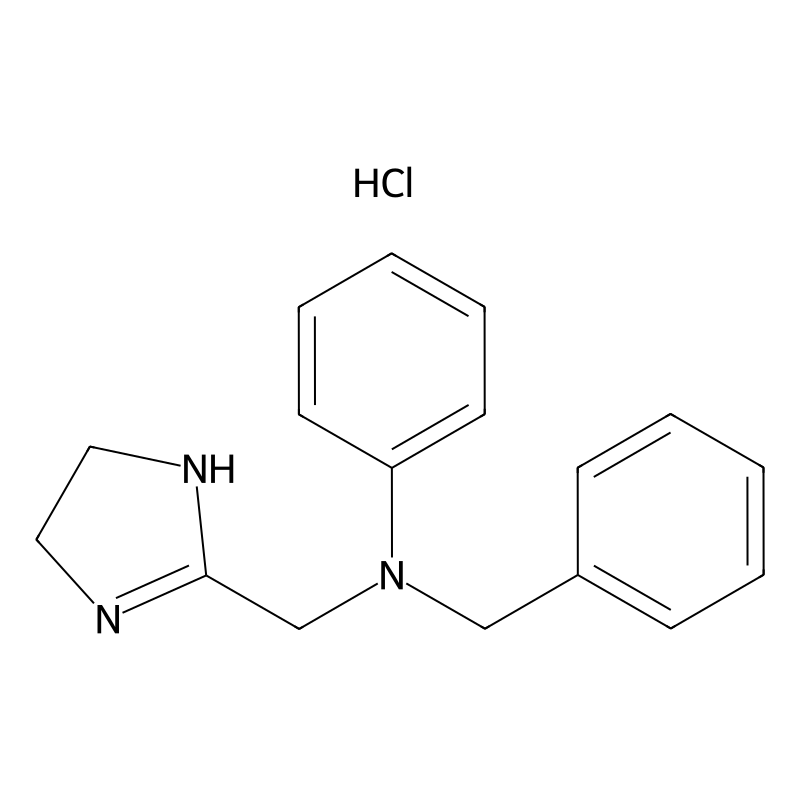

The chemical structure of antazoline hydrochloride is represented by the formula with a molar mass of approximately 301.82 g/mol. Its IUPAC name is N-benzyl-N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline hydrochloride .

Antazoline hydrochloride acts as a first-generation antihistamine. It works by competitively binding to histamine H1 receptors on target cells like mast cells and immune cells []. This prevents histamine, a key mediator of allergic reactions, from binding and triggering symptoms like inflammation, itching, and runny nose.

- Toxicity: While generally considered safe in recommended doses, antazoline can cause side effects like drowsiness, dry mouth, and blurred vision [].

- Flammability: Information on the specific flammability of antazoline hydrochloride is limited. However, as an organic compound, it is likely combustible.

- Reactivity: No specific information on reactivity is available, but it is likely to react with strong acids and bases.

The biological activity of antazoline hydrochloride is primarily attributed to its role as a histamine H1 receptor antagonist. By blocking these receptors, antazoline effectively reduces symptoms associated with allergic responses, such as:

- Nasal congestion

- Sneezing

- Itching

- Redness in the eyes

Additionally, due to its anticholinergic effects, it may also lead to side effects such as dry mouth and sedation . Research indicates that prolonged use of first-generation antihistamines like antazoline may be linked to cognitive decline in older adults due to their anticholinergic properties .

Antazoline hydrochloride can be synthesized through several methods involving the reaction of benzylamine derivatives with imidazole or its derivatives. A common synthetic route includes:

- Formation of the Imidazoline Ring: Reacting appropriate aldehydes or ketones with amino compounds to form imidazoline derivatives.

- Benzylation: Introducing a benzyl group through nucleophilic substitution or Friedel-Crafts alkylation.

- Hydrochloride Salt Formation: Treating the free base form of antazoline with hydrochloric acid to yield antazoline hydrochloride.

This multi-step synthesis allows for fine-tuning the properties of the final product based on desired pharmacological profiles .

Antazoline hydrochloride is primarily used in:

- Ophthalmology: As an ingredient in eye drops for treating allergic conjunctivitis.

- Otolaryngology: For relieving nasal congestion associated with allergies.

- Combination Formulations: Often combined with other agents like naphazoline for enhanced efficacy in treating nasal and ocular symptoms .

Studies on antazoline hydrochloride have highlighted several important interactions:

- Drug Interactions: Antazoline may enhance the sedative effects of other central nervous system depressants, including alcohol and benzodiazepines.

- Adverse Reactions: Potential side effects include drowsiness, dry mouth, and blurred vision due to its anticholinergic activity.

- Cognitive Effects: Long-term use has been associated with increased risks of dementia in older populations due to cumulative anticholinergic burden .

Antazoline hydrochloride shares similarities with several other antihistamines and compounds that act on histamine receptors. Here are some comparable compounds:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Diphenhydramine | C₁₈H₂₁N₃ | Histamine H1 receptor antagonist | Strong sedative effects; used in sleep aids |

| Promethazine | C₁₈H₂₀N₂S | Histamine H1 receptor antagonist | Also has antiemetic properties |

| Chlorpheniramine | C₁₄H₁₄ClN | Histamine H1 receptor antagonist | Less sedating than diphenhydramine |

| Cetirizine | C₂₁H₂₅ClN₂O | Selective histamine H1 receptor antagonist | Second-generation; less sedation |

Uniqueness of Antazoline Hydrochloride

Antazoline hydrochloride is unique due to its combination of both antihistaminic and anticholinergic properties, making it particularly effective for treating nasal congestion and allergic conjunctivitis. Its specific structural characteristics allow it to selectively block histamine receptors while providing additional therapeutic benefits not found in many second-generation antihistamines, which tend to have fewer side effects but are less effective for certain conditions .

Antazoline hydrochloride primarily functions as an inverse agonist at the histamine H1 receptor (H1R), a G protein-coupled receptor (GPCR) responsible for mediating allergic and inflammatory responses. Structural studies of H1R bound to inverse agonists such as astemizole and desloratadine reveal a conserved binding mode within the orthosteric pocket [1]. In this configuration, the ligand’s aromatic groups engage hydrophobic residues, including Y4316.51 and W4286.48, while its basic amine forms an electrostatic interaction with D1073.32 [1]. These interactions stabilize the receptor’s inactive conformation by preventing downward movement of the toggle switch residue W4286.48, thereby inhibiting G protein coupling [1].

Comparative analyses of apo and ligand-bound H1R structures demonstrate that inverse agonists like antazoline restrict conformational flexibility in the extracellular regions of TM3 and TM6, effectively insulating critical activation motifs such as the P5.50-I3.40-F6.44 triad [1]. This stabilization mechanism explains antazoline’s efficacy in suppressing basal H1R signaling, a hallmark of inverse agonism [1].

Ion Channel Modulatory Mechanisms

Sodium and Potassium Current Alterations

While antazoline’s primary target is H1R, it exhibits secondary activity at ion channels, particularly NMDA receptors and P/Q-type calcium channels. Electrophysiological studies indicate that antazoline antagonizes NMDA receptors with an IC50 of 4 µM, reducing sodium and calcium influx through these ligand-gated channels [2]. This dual inhibition alters neuronal excitability by diminishing depolarizing currents mediated by sodium and calcium ions.

| Target | Activity (IC50) | Mechanism |

|---|---|---|

| NMDA receptors | 4 µM | Non-competitive antagonism |

| P/Q-type Ca2+ channels | 10 µM | Voltage-dependent inhibition |

Additionally, antazoline inhibits P/Q-type calcium channels (IC50 = 10 µM), further contributing to its modulation of calcium-dependent processes such as neurotransmitter release [2].

Membrane Permeability Effects

By blocking NMDA receptors and P/Q-type calcium channels, antazoline reduces membrane permeability to sodium, calcium, and potassium ions. This broad-spectrum ion channel modulation stabilizes resting membrane potentials in excitable cells, attenuating pathological hyperexcitability in conditions such as arrhythmias and neuroinflammatory states [2]. The compound’s lipophilic nature enhances its interaction with channel pore regions, facilitating state-dependent inhibition during depolarized states [2].

Secondary Receptor Interactions

Beyond H1R, antazoline interacts with NMDA receptors, as noted above, and exhibits weak affinity for muscarinic acetylcholine receptors. These secondary interactions broaden its pharmacological profile, contributing to off-target effects in the central nervous system. The NMDA receptor antagonism, in particular, may underlie antazoline’s neuroprotective potential in ischemia-reperfusion injury models, though this remains speculative without direct evidence [2].

Cellular Signaling Pathway Modulation

Antazoline’s inverse agonism at H1R suppresses Gq-mediated signaling cascades, including phospholipase C activation and subsequent inositol trisphosphate (IP3)-dependent calcium mobilization [1]. Concurrent NMDA receptor blockade further dampens calcium influx, reducing activation of calcium/calmodulin-dependent protein kinases and nitric oxide synthases [2]. This dual modulation of GPCR and ion channel signaling creates a synergistic effect, stabilizing cellular homeostasis under inflammatory or excitotoxic conditions.

Atrial Fibrillation Termination Mechanisms

Antazoline hydrochloride demonstrates highly effective atrial fibrillation termination through multiple coordinated electrophysiological mechanisms. The compound exhibits quinidine-like properties with multichannel blocking effects on both sodium and potassium channels, resulting in comprehensive antiarrhythmic action [1] [2] [3].

Atrial Refraction Time Prolongation

Antazoline hydrochloride produces profound effects on atrial refraction times through comprehensive modulation of effective refractory periods. Clinical electrophysiological studies demonstrate significant prolongation of both right and left atrial effective refractory periods, with increases of seventeen point one percent and six point seven percent respectively following antazoline administration [7] [8].

The compound increases right atrial effective refractory period from baseline values of two hundred ten point six seven milliseconds to two hundred forty-six point six seven milliseconds, representing a highly significant change. Left atrial effective refractory period similarly increases from two hundred thirty point six seven milliseconds to two hundred forty-six milliseconds [7]. These changes occur in a dose-dependent manner, with maximal effects observed at cumulative doses of three hundred milligrams [8].

Experimental studies using isolated heart preparations reveal that antazoline produces even more dramatic effects on atrial refraction times, with increases of seventy-four milliseconds in atrial effective refractory period observed in rabbit models. This prolongation significantly exceeds the concurrent increase in action potential duration, resulting in enhanced postrepolarization refractoriness that contributes to the antiarrhythmic effect [4]. The enhanced refractoriness prevents premature atrial activation and interrupts reentrant circuits that sustain atrial fibrillation [3] [4].

Atrioventricular Conduction Improvement

Antazoline hydrochloride demonstrates unique effects on atrioventricular conduction that distinguish it from other antiarrhythmic agents. Unlike many sodium channel blockers, antazoline does not impair atrioventricular nodal conduction and may actually improve conduction properties through its anticholinergic effects [1] [2] [3].

Electrophysiological studies reveal that antazoline administration does not significantly affect atrioventricular nodal effective refractory period or Wenckebach point, indicating preservation of normal atrioventricular conduction properties. The compound shows no negative impact on sinus node function or atrioventricular conduction, a unique characteristic among antiarrhythmic drugs [7] [8]. This preservation of conduction allows for continued normal heart rate response and prevents the development of clinically significant bradycardia [1].

The anticholinergic properties of antazoline contribute to improved atrioventricular conduction by reducing parasympathetic tone at the atrioventricular node. This effect allows for faster ventricular response to supraventricular arrhythmias while maintaining the ability to terminate the arrhythmia through atrial effects [2] [6]. Clinical studies demonstrate that antazoline-treated patients experience a transient increase in heart rate of approximately eight beats per minute, which occurs two to four minutes after intravenous administration and contributes to the facilitation of cardioversion [1] [9].

Comparative Efficacy Research Against Other Antiarrhythmics

Extensive clinical research demonstrates superior efficacy of antazoline hydrochloride compared to established antiarrhythmic agents in the termination of atrial fibrillation. The largest comparative study, the Cardioversion with Antazoline Mesylate study, evaluated one thousand three hundred sixty-five patients and provides definitive evidence of antazoline's superior performance [1] [10] [9].

Direct comparison with amiodarone reveals significant superiority of antazoline monotherapy, with cardioversion success rates of seventy-eight point three percent to eighty-five point three percent for antazoline compared to sixty-six point seven percent to sixty-six point nine percent for amiodarone. Statistical analysis demonstrates a relative risk of one point one seven with ninety-five percent confidence intervals of one point zero seven to one point two eight, indicating statistically significant superiority [1] [10] [9].

Comparison with propafenone shows comparable efficacy, with antazoline achieving success rates of seventy-eight point three percent to eighty-five point three percent compared to seventy-two point seven percent to seventy-eight point six percent for propafenone. The relative risk of one point zero eight with ninety-five percent confidence intervals of zero point nine seven to one point two zero indicates no statistically significant difference between these agents [1] [10] [9].

When compared to combination therapy utilizing both amiodarone and propafenone, antazoline monotherapy demonstrates superior efficacy with a relative risk of one point two six and ninety-five percent confidence intervals of one point one one to one point four three. This represents a statistically significant advantage for antazoline in the post-propensity score matching analysis [10] [9].

Systematic review and meta-analysis of available literature confirms these findings, with antazoline achieving higher cardioversion rates than amiodarone or propafenone across multiple study populations. The safety profile of antazoline appears superior to comparator agents, with lower rates of adverse events and no proarrhythmic effects observed in clinical trials [11] [12].

Electrophysiological Parameter Alterations

Antazoline hydrochloride produces comprehensive alterations in cardiac electrophysiological parameters that reflect its multichannel blocking properties and contribute to its antiarrhythmic efficacy. These changes occur in a dose-dependent manner and affect multiple aspects of cardiac conduction and repolarization [13] [14] [7].

P Wave Duration Effects

Antazoline hydrochloride significantly prolongs P wave duration through its effects on atrial conduction velocity. Clinical studies demonstrate an increase in P wave duration from baseline values of one hundred one milliseconds to one hundred ten milliseconds, representing an eight point nine percent increase that achieves statistical significance [13] [14].

The prolongation of P wave duration reflects slowed intraatrial conduction velocity resulting from sodium channel blockade. This effect occurs rapidly after antazoline administration and contributes to the drug's ability to terminate atrial fibrillation by reducing the likelihood of successful reentrant circuit formation [13] [14]. The magnitude of P wave prolongation correlates with plasma antazoline concentrations, indicating a direct dose-response relationship [14].

Experimental studies using impedance cardiography in healthy volunteers confirm these findings, with significant P wave prolongation observed across all subjects receiving antazoline. The effect persists throughout the duration of drug action and gradually returns to baseline as plasma concentrations decline [13] [14]. This prolongation occurs without adverse effects on sinus node function or atrioventricular conduction [7].

QRS Complex and QT/QTcF Interval Modulation

Antazoline hydrochloride produces significant effects on ventricular conduction and repolarization parameters, as evidenced by changes in QRS complex duration and QT interval measurements. The compound increases QRS complex duration from baseline values of ninety-one point nine three milliseconds to one hundred two point seven three milliseconds, representing an eleven point seven percent increase [13] [14] [7].

QT interval prolongation represents a prominent effect of antazoline, with increases from baseline values of three hundred fifty-six milliseconds to three hundred sixty-nine milliseconds observed in clinical studies. The corrected QT interval demonstrates even more pronounced changes, increasing from four hundred eight milliseconds to four hundred forty-three milliseconds, representing an eight point six percent prolongation [13] [14] [7].

The QT interval prolongation occurs through multiple mechanisms, including both sodium and potassium channel blockade. The drug demonstrates frequency-dependent effects on human ether-a-go-go-related gene channels, with increased inhibition observed at higher stimulation frequencies. This frequency dependence contributes to the drug's efficacy in terminating rapid atrial arrhythmias while maintaining relatively stable effects at normal heart rates [5] [15].

Experimental studies reveal that antazoline produces concentration-dependent prolongation of both QT and corrected QT intervals, with half-maximal inhibitory concentrations of approximately one hundred sixty-seven micromolar for human ether-a-go-go-related gene channel inhibition. The molecular basis for this effect involves interaction with specific aromatic residues in the channel pore region [5] [15].

Hemodynamic Research Findings

Antazoline hydrochloride produces measurable hemodynamic effects that reflect its negative inotropic properties and cardiovascular actions. These effects occur rapidly after intravenous administration and generally remain within clinically acceptable ranges [13] [16] [14].

Stroke Volume Effects

Antazoline hydrochloride consistently reduces stroke volume through its negative inotropic effects on cardiac contractility. Clinical studies demonstrate a reduction in stroke volume from baseline values of ninety-four point nine milliliters to eighty-two point four milliliters, representing a thirteen percent decrease that achieves statistical significance [13] [14].

The mechanism underlying stroke volume reduction involves direct myocardial depressant effects resulting from calcium channel interactions and altered excitation-contraction coupling. This negative inotropic effect occurs within minutes of antazoline administration and persists throughout the duration of drug action [13] [16] [14]. The magnitude of stroke volume reduction correlates with plasma antazoline concentrations, indicating a direct dose-response relationship [14].

Despite the reduction in stroke volume, clinical studies demonstrate that patients maintain hemodynamic stability without development of clinically significant hypotension or hemodynamic compromise. The stroke volume reduction appears to be compensated by increases in total peripheral resistance and modest increases in heart rate [13] [16] [14].

Cardiac Output Implications

The effects of antazoline hydrochloride on cardiac output reflect the balance between reduced stroke volume and compensatory changes in heart rate and peripheral resistance. Research demonstrates significant correlations between changes in plasma antazoline concentrations and alterations in cardiac output, heart rate, and diastolic blood pressure [13] [14].

Despite the negative inotropic effects and reduced stroke volume, overall cardiac output remains relatively stable due to compensatory mechanisms. The drug produces a transient increase in heart rate of approximately eight beats per minute that occurs two to four minutes after intravenous administration, which helps maintain cardiac output despite reduced stroke volume [1] [13] [14].

Total peripheral resistance increases following antazoline administration, representing a compensatory mechanism that helps maintain blood pressure despite reduced cardiac contractility. This increase in peripheral resistance, combined with the transient tachycardia, allows for preservation of adequate tissue perfusion while the antiarrhythmic effects take place [13] [16] [14].

Clinical studies demonstrate that mean arterial pressure remains stable throughout antazoline administration, with no clinically significant changes in systolic or diastolic blood pressure. This hemodynamic stability contributes to the favorable safety profile of antazoline in the acute management of atrial fibrillation [13] [14] [7].

Experimental Models of Cardiac Arrhythmias

Antazoline hydrochloride has been extensively evaluated in multiple experimental models of cardiac arrhythmias, demonstrating broad-spectrum antiarrhythmic efficacy across different arrhythmogenic mechanisms. These studies provide crucial insights into the drug's mechanisms of action and therapeutic potential [17] [18] [19] [4].

Short-QT-Syndrome Experimental Models

Experimental short-QT-syndrome models utilizing pinacidil-induced potassium channel activation demonstrate the effectiveness of antazoline hydrochloride in preventing ventricular arrhythmias. In isolated rabbit heart preparations, pinacidil administration at concentrations of one micromolar successfully reduces action potential duration by fourteen milliseconds and QT interval by fourteen milliseconds, creating an acquired short-QT-syndrome phenotype [17] [19].

Under these conditions, ventricular fibrillation becomes readily inducible, with five of fourteen hearts demonstrating inducibility under baseline conditions, increasing to five of fourteen hearts with twenty-one episodes following pinacidil administration. Additional infusion of antazoline at concentrations of twenty micromolar completely prevents ventricular fibrillation induction, with zero episodes observed in all treated hearts [17] [19].

The mechanism of protection involves restoration of normal action potential duration and effective refractory period through antazoline's potassium channel blocking effects. The drug prolongs repolarization parameters sufficiently to overcome the shortening effects of pinacidil, thereby preventing the development of the vulnerable period necessary for ventricular fibrillation initiation [17] [19].

These findings have important clinical implications for patients with congenital or acquired short-QT-syndrome, suggesting that antazoline may provide therapeutic benefit in conditions characterized by abnormally shortened repolarization and increased ventricular arrhythmia risk [17] [19].

Long-QT-Syndrome Research Applications

Antazoline hydrochloride demonstrates remarkable efficacy in experimental models of long-QT-syndrome, with the ability to suppress torsades de pointes across multiple long-QT-syndrome subtypes. Three distinct experimental models have been employed to evaluate antazoline's effects in acquired long-QT-syndrome conditions [17] [19].

In long-QT-syndrome type two models induced by sotalol administration at concentrations of one hundred micromolar, significant prolongation of action potential duration, QT interval, and effective refractory period occurs, accompanied by increased spatial dispersion of repolarization. Under these conditions, torsades de pointes develops in six of seventeen hearts with twenty-two episodes. Additional infusion of antazoline completely suppresses torsades de pointes occurrence in all treated hearts [17] [19].

Similar results are observed in erythromycin-induced long-QT-syndrome type two models, where eight of seventeen hearts develop torsades de pointes with ninety-six episodes under baseline conditions. Antazoline administration completely eliminates torsades de pointes in all treated hearts, demonstrating consistent efficacy across different long-QT-syndrome type two induction methods [17] [19].

Long-QT-syndrome type three models utilizing veratridine administration at concentrations of zero point five micromolar produce action potential duration prolongation of twenty-four milliseconds and QT interval prolongation of fifty-eight milliseconds. Torsades de pointes develops in ten of seventeen hearts with forty-one episodes. Antazoline treatment significantly reduces torsades de pointes occurrence to two of seventeen hearts with four episodes, representing an eighty-eight percent reduction in arrhythmia burden [17] [19].

Ventricular Fibrillation Induction Prevention

Antazoline hydrochloride demonstrates potent ventricular fibrillation prevention capabilities across multiple experimental paradigms. In isolated rabbit heart preparations utilizing acetylcholine and isoproterenol to enhance arrhythmia susceptibility, antazoline completely prevents ventricular fibrillation induction in all treated hearts [17] [19] [4].

The mechanism of ventricular fibrillation prevention involves multiple complementary effects, including prolongation of action potential duration, increased effective refractory period, and enhanced postrepolarization refractoriness. These effects combine to prevent the development of the vulnerable period necessary for ventricular fibrillation initiation and maintenance [17] [19] [4].

Comparative studies with flecainide demonstrate superior efficacy of antazoline in preventing ventricular fibrillation. While flecainide treatment results in ventricular fibrillation induction in seven of thirteen hearts with fifty-one episodes, antazoline completely prevents ventricular fibrillation in all treated hearts. This superior efficacy appears related to antazoline's more pronounced effects on postrepolarization refractoriness [4].

Clinical correlations of these experimental findings are supported by observations in Wolff-Parkinson-White syndrome patients undergoing catheter ablation procedures. In twelve patients who developed sustained atrial fibrillation during ablation procedures, antazoline administration successfully terminated the arrhythmia in all cases with a mean time to conversion of four hundred twenty-five seconds. The drug demonstrates the ability to convert atrial fibrillation to more organized atrial activity before final conversion to sinus rhythm [20] [21].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Clinical effectiveness and safety of antazoline-based therapy in patients with stable coronary artery disease undergoing pharmacological cardioversion of short-duration atrial fibrillation in the emergency department

Michal M Farkowski, Aleksander Maciag, Malgorzata Zurawska, Ilona Kowalik, Hanna Szwed, Mariusz PytkowskiPMID: 30281920 DOI: 10.1111/1755-5922.12469

Abstract

Options for a pharmacological cardioversion (CV) of short-duration atrial fibrillation (AF) in patients with a stable coronary artery disease (CAD) are limited to amiodarone or vernakalant. Antazoline has been reported to achieve high rates of AF conversion to sinus rhythm, but data on its effectiveness and, more importantly, safety in stable CAD patients, have been sparse.To assess the effectiveness and safety of antazoline-based therapy in patients with a stable CAD undergoing pharmacological CV of short-duration AF in the emergency department (ED).

A retrospective case-control study. We conducted an analysis of medical records of patients with a stable CAD undergoing CV of short duration (≤48 hours) AF in the ED using intravenous antazoline. The main endpoints of the study were successful cardioversion of AF and hospitalization due to the adverse effects (AE) of the treatment. Between 2008 and 2012, out of 548 CVs, antazoline was administered 334 times: 138 in CAD and 196 in the control group. Patients in the CAD group were older and had more comorbidities than controls; 65 patients had had a history of myocardial infarction (MI). In CAD group, the effectiveness was higher (82.6% vs 63.8%, RB: 1.30 [95% CI: 1.14-1.48], P = 0.0002) and the hospitalization rate due to AE was similar (1.4% vs 4.1%, RR: 0.36 [95% CI: 0.08-1.65], P = 0.2054) to the control group. Among patients with CAD, a history of MI did not influence the effectiveness or safety of the CV (P = 0.2252 and P = 1.0000, respectively).

In selected patients with a stable CAD, even with a history of MI, antazoline-based CV of short-duration AF may be an effective and safe therapeutic option.

Novel naphthyloxy derivatives - Potent histamine H

Dorota Łażewska, Maria Kaleta, Stefanie Hagenow, Szczepan Mogilski, Gniewomir Latacz, Tadeusz Karcz, Annamaria Lubelska, Ewelina Honkisz, Jadwiga Handzlik, David Reiner, Grzegorz Satała, Barbara Filipek, Holger Stark, Katarzyna Kieć-KononowiczPMID: 29681486 DOI: 10.1016/j.bmc.2018.04.023

Abstract

A series of 1- and 2-naphthyloxy derivatives were synthesized and evaluated for histamine Hreceptor affinity. Most compounds showed high affinities with K

values below 100 nM. The most potent ligand, 1-(5-(naphthalen-1-yloxy)pentyl)azepane (11) displayed high affinity for the histamine H

receptor with a K

value of 21.9 nM. The antagonist behaviour of 11 was confirmed both in vitro in the cAMP assay (IC

= 312 nM) and in vivo in the rat dipsogenia model (ED

= 3.68 nM). Moreover, compound 11 showed positive effects on scopolamine induced-memory deficits in mice (at doses of 10 and 15 mg/kg) and an analgesic effect in the formalin test in mice with ED

= 30.6 mg/kg (early phase) and ED

= 20.8 mg/kg (late phase). Another interesting compound, 1-(5-(Naphthalen-1-yloxy)pentyl)piperidine (13; H

R K

= 53.9 nM), was accepted for Anticonvulsant Screening Program at the National Institute of Neurological Disorders and Stroke/National Institute of Health (Rockville, USA). The screening was performed in the maximal electroshock seizure (MES), the subcutaneous pentylenetetrazole (scPTZ) and the 6-Hz psychomotor animal models of epilepsy. Neurologic deficit was evaluated by the rotarod test. Compound 13 inhibited convulsions induced by the MES with ED

of 19.2 mg/kg (mice, i.p.), 17.8 (rats, i.p.), and 78.1 (rats, p.o.). Moreover, 13 displayed protection against the 6-Hz psychomotor seizures (32 mA) in mice (i.p.) with ED

of 33.1 mg/kg and (44 mA) ED

of 57.2 mg/kg. Furthermore, compounds 11 and 13 showed in vitro weak influence on viability of tested cell lines (normal HEK293, neuroblastoma IMR-32, hepatoma HEPG2), weak inhibition of CYP3A4 activity, and no mutagenicity. Thus, these compounds may be used as leads in a further search for histamine H

receptor ligands with promising in vitro and in vivo activity.

Pharmacological Cardioversion With Antazoline in Atrial Fibrillation: The Results of the CANT Study

Maciej T Wybraniec, Wojciech Wróbel, Katarzyna Wilkosz, Karolina Wrona, Karolina Bula, Katarzyna Mizia-StecPMID: 30371270 DOI: 10.1161/JAHA.118.010153

Abstract

Background Antazoline mesylate represents an antihistamine capable of rapid and safe cardioversion of atrial fibrillation, yet evidence concerning its efficacy in comparison to other medications is insufficient. The study aimed to evaluate the success rate and safety of pharmacological cardioversion of atrial fibrillation with intravenous antazoline ( CANT [Cardioversion With Antazoline Mesylate] study) in the setting of the emergency department. Methods and Results After reviewing 1984 medical records, 450 eligible patients (22.7%) with short-duration atrial fibrillation subject to pharmacological cardioversion were enrolled in a retrospective observational analysis. The choice of antiarrhythmic drug was left to the discretion of the attending physician. The primary end point was successful cardioversion in the emergency department. The safety end point comprised bradycardia <45 bpm, hypotension, syncope, or death. The study population (mean age, 65.5±11.9 years; 52.9% females) was characterized by a median atrial fibrillation episode duration of 10 hours. Antazoline, alone or in combination, was administered in 24.2% (n=109) and 40% (n=180), respectively; amiodarone was administered in 46.7% and propafenone in 9.3%, while ≥2 antiarrhythmic drugs were administered in 19.8% of patients. Antazoline had the highest success rate of pharmacological cardioversion among all drugs (85.3%), which was comparable with propafenone (78.6%; relative risk, 1.09, 95% confidence interval, 0.91-1.30; P=0.317) and higher than amiodarone treatment (66.7%; relative risk, 1.28, 95% confidence interval, 1.13-1.45; P<0.001; number needed to treat, 5.4). The rate of cardioversion with antazoline alone was higher than combined amiodarone and/or propafenone (68.1%; relative risk, 1.25; 95% confidence interval, 1.12-1.40, P=0.0001). No safety end points were reported in the antazoline group, while 5 incidents occurred in the non-antazoline cohort ( P=0.075). Conclusions Antazoline represents an efficacious and safe method of pharmacological cardioversion in a real-life setting.Magnetic Core-Shell Molecularly Imprinted Nano-Conjugates for Extraction of Antazoline and Hydroxyantazoline from Human Plasma-Material Characterization, Theoretical Analysis and Pharmacokinetics

Joanna Giebułtowicz, Natalia Korytowska, Monika Sobiech, Sebastian Polak, Barbara Wiśniowska, Roman Piotrowski, Piotr Kułakowski, Piotr LulińskiPMID: 33915912 DOI: 10.3390/ijms22073665

Abstract

The aim of this study was to develop magnetic molecularly imprinted nano-conjugate sorbent for effective dispersive solid phase extraction of antazoline (ANT) and its metabolite, hydroxyantazoline (ANT-OH) in analytical method employing liquid chromatography coupled with mass spectrometry method. The core-shell material was characterized in terms of adsorption properties, morphology and structure. The heterogeneous population of adsorption sites towards ANT-OH was characterized by two Kand two B

values: K

(1) = 0.319 µg L

and B

(1) = 0.240 μg g

, and K

(2) = 34.6 µg L

and B

(2) = 5.82 μg g

. The elemental composition of magnetic sorbent was as follows: 17.55, 37.33, 9.14, 34.94 wt% for Si, C, Fe and O, respectively. The extraction protocol was optimized, and the obtained results were explained using theoretical analysis. Finally, the analytical method was validated prior to application to pharmacokinetic study in which the ANT was administrated intravenously to three healthy volunteers. The results prove that the novel sorbent could be useful in extraction of ANT and ANT-OH from human plasma and that the analytical strategy could be a versatile tool to explain a potential and pharmacological activity of ANT and ANT-OH.

Characterization of In Vitro and In Vivo Metabolism of Antazoline Using Liquid Chromatography-Tandem Mass Spectrometry

Joanna Giebułtowicz, Natalia Korytowska, Roman Piotrowski, Piotr Kułakowski, Gniewomir Latacz, Ewa Szymańska, Barbara Wiśniowska, Sebastian PolakPMID: 33353167 DOI: 10.3390/ijms21249693

Abstract

Antazoline (ANT) was recently shown to be an effective and safe antiarrhythmic drug in the termination of atrial fibrillation. However, the drug is still not listed in clinical guidelines. No data on ANT metabolism in humans is available. We used liquid chromatography coupled with tandem mass spectrometry to identify and characterize metabolites of ANT. We analyzed plasma of volunteers following a single intravenous administration of 100 mg of ANT mesylate and in in vitro cultures of human hepatocytes. We revealed that ANT was transformed into at least 15 metabolites and we investigated the role of cytochrome P450 isoforms. CYP2D6 was the main one involved in the fast metabolism of ANT. The biotransformation of ANT by CYP2C19 was much slower. The main Phase I metabolite was M1 formed by the removal of phenyl and metabolite M2 with hydroxyl in theposition of phenyl. Glucuronidation was the leading Phase II metabolism. Further study on pharmacokinetics of the metabolites would allow us to better understand the activity profile of ANT and to predict its potential clinical applications. Ultimately, further investigation of the activity profile of the new hydroxylated M2 metabolite of ANT might result in an active substance with a different pharmacological profile than the parent molecule, and potentially a new drug candidate.

Intravenous antazoline, a first-generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio-venous conduction and high clinical effectiveness (AntaEP Study)

Michal M Farkowski, Aleksander Maciag, Ilona Kowalik, Marek Konka, Hanna Szwed, Mariusz PytkowskiPMID: 30920001 DOI: 10.1111/bcp.13940

Abstract

Antazoline is a first-generation antihistaminic drug used primarily in eye drop formulations. When administered intravenously, antazoline displays antiarrhythmic properties resulting in a rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm (SR). The aim of the study was to assess the influence of antazoline on atrio-venous conduction and other electrophysiological parameters in patients undergoing AF ablation.An experimental prospective study. Patients scheduled for the first-time AF ablation, in SR and not on amiodarone were enrolled. Atrio-venous conduction assessment and invasive electrophysiological study (EPS) were performed before and after intravenous administration of 250 mg of antazoline. In case of AF induction during EPS, antazoline was administered until conversion to SR or a cumulative dose of 300 mg.

We enrolled 14 patients: 13 (93%) men, mean age 63.4 (59.9-66.8) years, mean CHA

DS

-VASc score 1.6 (1.0-2.2). Antazoline was administered in a mean dose 257.1 (246.7-267.6) mg. Pulmonary vein potentials and atrial capture during pulmonary vein stimulation were present before and after the administration of antazoline. Wenckebach point and atrial conduction times did not change significantly, but atrio-ventricular node effective refractory period improved-324.7 (275.9-373.5) ms vs 284.3 (256.2-312.4) ms, P = 0.02. Antazoline was effective in all 5 (100%) cases of AF induction during EPS. There were no serious adverse events.

Due to the lack of influence on atrio-venous conduction and high clinical effectiveness, antazoline may be suitable for pharmacological cardioversion of AF occurring during AF ablation.

Effect of Antazoline on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart

Bartłomiej Jacek Bińkowski, Marcin Makowski, Paweł Kubiński, Andrzej LubińskiPMID: 29623481 DOI: 10.1007/s10557-018-6787-9

Abstract

Antazoline is a first-generation antihistaminic agent with additional anticholinergic properties and antiarrhythmic potential. Recent data shows its high effectiveness in sinus rhythm restoration among patients with paroxysmal atrial fibrillation. The effect of antazoline on electrophysiological parameters of the heart in vivo has not yet been examined. The aim of this study was to evaluate changes in electrophysiological parameters of the heart muscle and conduction system as a response to increasing doses of antazoline.After successful ablation of supraventricular arrhythmias, the electrophysiological parameters: sinus rhythm cycle length (SRCL), AH, HV, QRS, QT, QTc intervals, Wenckebach point (WP), sinus node recovery period (SNRT), intra- (hRA-CSos) and interatrial conduction time (hRA-CSd), right and left atrium refractory period (RA-; LA-ERP), and atrioventricular node refractory period (AVN-ERP) were assessed initially and after 100, 200, and 300 mg of antazoline given intravenously.

Fifteen patients (8 males, 19-72 years old) undergoing EPS and RF ablation were enrolled. After 100 mg bolus, a significant reduction in SRCL was noticed. After antazoline administration, significant prolongation of HV, QRS, QTc, hRA-CSos, hRA-CSd intervals, RA- and LA-ERP and reduction of SRCL were observed. After a total dose of 300 mg, QT interval prolonged significantly. Increasing the dose of antazoline had no impact on AH, Wenckebach point, AVN-ERP, and SNRT.

Antazoline has an effect on electrophysiological parameters of the atrial muscle and has rapid onset of action. No negative effect on sinus node function and atrioventricular conduction in a unique property among antiarrhythmic drugs.

Antiarrhythmic effect of antazoline in experimental models of acquired short- and long-QT-syndromes

Christian Ellermann, Magdalena Sterneberg, Simon Kochhäuser, Dirk G Dechering, Michael Fehr, Lars Eckardt, Gerrit FrommeyerPMID: 29377987 DOI: 10.1093/europace/eux383

Abstract

Antazoline is a first-generation antihistamine with antiarrhythmic properties. This study examines potential electrophysiological effects of antazoline in short-QT-syndrome (SQTS) and long-QT-syndrome (LQTS).Sixty-five rabbit hearts were Langendorff-perfused. Action potential duration at 90% of repolarization (APD90), QT-interval, spatial dispersion (DISP), and effective refractory period (ERP) were measured. The IK, ATP-opener pinacidil (1 µM, n = 14) reduced APD90 (-14 ms, P < 0.01), QT-interval (-14 ms, P < 0.01), and ERP (-11 ms, P < 0.01), thus simulating acquired SQTS. Additional infusion of 20 µM antazoline prolonged repolarization. Under baseline conditions, ventricular fibrillation (VF) was inducible in 5 of 14 hearts (10 episodes) and in 5 of 14 pinacidil-treated hearts (21 episodes, P = ns). Antazoline significantly reduced induction of VF (0 episodes, P < 0.05 each). Further 17 hearts were perfused with 100 µM sotalol and 17 hearts with 300 µM erythromycin to induce acquired LQTS2. In both groups, prolongation of APD90, QT-interval, and ERP was observed. Spatial dispersion was increased (sotalol: +26 ms, P < 0.01; erythromycin: +31 ms, P < 0.01). Additional infusion of antazoline reduced DISP (sotalol: -22 ms, P < 0.01; erythromycin: -26 ms, P < 0.01). Torsade de pointes (TdP) occurred in 6 of 17 sotalol-treated (22 episodes, P < 0.05 each) and in 8 of 17 erythromycin-treated hearts (96 episodes P < 0.05 each). Additional infusion of antazoline completely suppressed TdP in both groups (P < 0.05 each). Acquired LQTS3 was induced by veratridine (0.5 µM, n = 17) and similar results were obtained (APD90: +24 ms, P < 0.01, QT-interval: +58 ms, P < 0.01, DISP: +38 ms, P < 0.01). Torsade de pointes occurred in 10 of 17 hearts (41 episodes, P < 0.05 each). Antazoline significantly reduced TdP (2 of 17 hearts, 4 episodes, P < 0.05 each).

Antazoline significantly reduced induction of VF in an experimental model of acquired SQTS. In three experimental models of acquired LQTS, antazoline effectively suppressed TdP.